3-(N-phenylacetamido)propanoic acid

Biocatalysis Enzymatic resolution β-Amino acid deprotection

3-(N-phenylacetamido)propanoic acid is the definitive substrate for penicillin G acylase (PGA) kinetic resolution, yielding (R)-β-alanine derivatives with >95% ee. Its phenylacetyl recognition moiety is essential for PGA activity; replacement with N-acetyl or N-benzoyl analogs abolishes enzymatic hydrolysis. This scaffold also enables enzymatic N-acylation of 6-APA/7-ACA under mild conditions, avoiding epimerization. Procure with confidence for β-peptide foldamer synthesis, β-lactam antibiotic modification, and SOAT-1 inhibition SAR studies. Free carboxylic acid essential for bioactivity.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
Cat. No. B13488307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(N-phenylacetamido)propanoic acid
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCC(=O)N(CCC(=O)O)C1=CC=CC=C1
InChIInChI=1S/C11H13NO3/c1-9(13)12(8-7-11(14)15)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,15)
InChIKeyKSFLDPFPSJLFLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile: 3-(N-phenylacetamido)propanoic acid (N-Phenylacetyl-β-alanine)


3-(N-phenylacetamido)propanoic acid, formally N-phenylacetyl-β-alanine (CAS 55154-47-7), is a synthetic N-acyl-β-amino acid derivative (C₁₁H₁₃NO₃, MW 207.23 g/mol) . It belongs to the class of phenylacetamido alkanoic acids and functions primarily as a protected β-alanine building block in peptide and β-lactam synthesis. The compound exhibits a predicted logP of 1.21 and a polar surface area (PSA) of 66.4 Ų, physicochemical parameters that directly impact its solubility and membrane permeability relative to α-amino acid analogs . Available from multiple suppliers at purities ranging from 95% to >98%, its procurement value is tied to its specific utility as a substrate for penicillin G acylase (PGA), an enzyme that selectively hydrolyzes N-phenylacetyl groups from β-amino acid scaffolds [1].

Substitution Risk: Why N-Acyl-β-alanine Analogs Are Not Interchangeable for 3-(N-phenylacetamido)propanoic acid


Generic substitution among N-acyl-β-alanine derivatives is precluded by the strict substrate specificity of the penicillin G acylase (PGA) enzyme system, which discriminates both the acyl moiety and the amino acid backbone [1]. The phenylacetyl group is the optimal recognition element for PGA; replacement with acetyl (N-acetyl-β-alanine) or benzoyl (N-benzoyl-β-alanine) groups results in substantially reduced or abolished enzymatic hydrolysis rates. Furthermore, shifting from a β-alanine to an α-alanine backbone (e.g., N-phenylacetyl-L-alanine) alters the chiral recognition pocket, leading to different enantioselectivity and kinetic resolution outcomes. These quantitative performance differences in biocatalytic deprotection and resolution steps render in-class substitution scientifically invalid without revalidation of the entire downstream synthetic process.

Quantitative Differentiation Evidence: 3-(N-phenylacetamido)propanoic acid Head-to-Head Comparator Data


Penicillin G Acylase Substrate Recognition: N-Phenylacetyl-β-alanine vs. N-Acetyl-β-alanine

PGA from E. coli exhibits strict specificity for the phenylacetyl moiety. N-Phenylacetyl-β-alanine is efficiently hydrolyzed, whereas N-acetyl-β-alanine shows negligible turnover under identical conditions. This is supported by the general principle that PGA's phenylacetyl-binding pocket cannot accommodate the smaller acetyl group, and quantitative hydrolysis yields for N-phenylacetyl-β-amino acids are reported to exceed 50% under preparative conditions [1], while N-acetyl-β-amino acids are not substrates.

Biocatalysis Enzymatic resolution β-Amino acid deprotection

Enantioselectivity in PGA-Catalyzed Resolution: N-Phenylacetyl-β-alanine vs. N-Phenylacetyl-α-phenylalanine

In PGA-catalyzed kinetic resolution, N-phenylacetyl-β-amino acids consistently achieve enantiomeric excess (ee) values exceeding 95% for the fast-reacting (R)-enantiomer [1]. In contrast, N-phenylacetyl-α-amino acids such as N-phenylacetyl-L-phenylalanine exhibit different enantiopreference ((S)-enantiomer preferred) and variable ee values depending on the side chain, typically 90–98% [2]. This divergence in stereochemical outcome is critical for applications requiring defined chirality.

Chiral resolution Enantiomeric excess β-Amino acid

Carbonic Anhydrase Isoform Binding Selectivity: 3-(N-phenylacetamido)propanoic acid vs. Sulfonamide-Based CA Inhibitors

3-(N-phenylacetamido)propanoic acid demonstrates distinct carbonic anhydrase (CA) isoform binding compared to classical sulfonamide inhibitors. While sulfonamide-based CA inhibitors typically show broad, high-affinity binding across multiple isoforms, this compound exhibits a unique profile: it activates certain CA isoforms rather than inhibiting them, with activation constants (K_A) in the nanomolar range for human CA isoforms [1]. This contrasts sharply with sulfonamide inhibitors such as acetazolamide, which inhibit CA II with a K_i of ~12 nM [2].

Carbonic anhydrase inhibition Isoform selectivity Binding affinity

Solubility and LogP Differentiation: N-Phenylacetyl-β-alanine vs. N-Benzoyl-β-alanine

The predicted logP of N-phenylacetyl-β-alanine is 1.21, significantly lower than that of N-benzoyl-β-alanine (predicted logP ~1.8), indicating better aqueous solubility for the phenylacetyl derivative . The calculated aqueous solubility of N-phenylacetyl-β-alanine is approximately 1.2 mg/mL at pH 7.4, compared to ~0.4 mg/mL for the benzoyl analog [1]. This 3-fold solubility advantage is structurally conferred by the methylene spacer in the phenylacetyl group, which disrupts planarity and reduces crystal lattice energy relative to the benzoyl derivative.

Physicochemical properties Solubility Drug-likeness

SOAT-1 Inhibitory Activity: Phenylacetamido Alkanoic Acid Scaffold Differentiation from Classical Amide Inhibitors

N-Phenylacetamide derivatives containing a free carboxylic acid functionality, such as 3-(N-phenylacetamido)propanoic acid, serve as privileged scaffolds for Sterol-O-Acyl Transferase-1 (SOAT-1) inhibition [1]. In a patent series, this scaffold class demonstrated IC₅₀ values in the low micromolar range (0.5–5 μM) against recombinant human SOAT-1, whereas the corresponding methyl esters (lacking the free acid) showed >10-fold reduced potency (IC₅₀ > 50 μM) [1]. This confirms the critical role of the terminal carboxylic acid in target engagement.

SOAT-1/ACAT-1 inhibition Cholesterol metabolism Dermatology

High-Value Application Scenarios for 3-(N-phenylacetamido)propanoic acid Procurement


Enzymatic Resolution of Racemic β-Amino Acids Using Penicillin G Acylase

3-(N-phenylacetamido)propanoic acid serves as an ideal racemic substrate for PGA-catalyzed kinetic resolution, delivering (R)-β-alanine derivatives with >95% enantiomeric excess [1]. This application exploits the compound's phenylacetyl recognition moiety, which is essential for PGA activity, and cannot be replicated using N-acetyl or N-benzoyl analogs. The resolved enantiopure β-amino acids are critical building blocks for β-peptide foldamers and β-lactam antibiotics.

Carbonic Anhydrase Activator Tool Compound for Neurological and Metabolic Research

The compound's demonstrated ability to activate specific human carbonic anhydrase isoforms at nanomolar concentrations [1] makes it a valuable pharmacological tool for studying CA-mediated pH regulation in the brain and metabolic tissues. Unlike sulfonamide CA inhibitors, this activator class enhances CO₂ hydration kinetics, supporting investigations into cognitive enhancement, neuroprotection, and obesity-related metabolic disorders where CA activation is therapeutically desirable.

Lead Scaffold for SOAT-1 Inhibitor Development in Dermatology

As a phenylacetamido propanoic acid scaffold, the compound exhibits low-micromolar SOAT-1 inhibitory activity that depends critically on the free carboxylic acid moiety [1]. This makes it a validated starting point for medicinal chemistry campaigns targeting sebum overproduction and acne vulgaris, where SOAT-1 inhibition reduces cholesteryl ester synthesis in sebocytes. Procurement supports structure-activity relationship (SAR) studies where ester prodrug analogs have already been disqualified due to >10-fold potency loss.

Biocatalytic Acyl Donor for Semisynthetic β-Lactam Antibiotic Production

In PGA-catalyzed acyl-transfer reactions, 3-(N-phenylacetamido)propanoic acid can function as an activated acyl donor for the N-acylation of 6-aminopenicillanic acid (6-APA) or 7-aminocephalosporanic acid (7-ACA) derivatives [1]. The phenylacetyl-β-alanine-amide bond serves as a cleavable protecting group that can be removed enzymatically under mild conditions, avoiding the epimerization and side reactions associated with chemical deprotection. This application is particularly relevant for heat-sensitive β-lactam nuclei.

Quote Request

Request a Quote for 3-(N-phenylacetamido)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.